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molecular formula C18H19Cl3N2OS2 B8386577 (5-((3,5-Dichlorophenyl)thio)-4-isopropyl-1-(thiophen-3-ylmethyl)-1H-imidazol-2-yl)methanol hydrochloride

(5-((3,5-Dichlorophenyl)thio)-4-isopropyl-1-(thiophen-3-ylmethyl)-1H-imidazol-2-yl)methanol hydrochloride

Cat. No. B8386577
M. Wt: 449.8 g/mol
InChI Key: UUEICMJDISPOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05910506

Procedure details

In dimethylformamide was added 67 mg of 3-(chloromethyl)thiophene and 152 mg of potassium iodide under ice-cooling, the mixture was allowed to warm up to room temperature and stirred for 20 minutes. Then, 200 mg of 5-(3,5-dichlorophenylthio)-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole (101b)was added, followed by addition of 126 mg of potassium carbonate. Then the mixture was warmed up to 50° C. and allowed to react for 6 hours. After completion of the reaction, the mixture was diluted with water, extracted with diethyl ether, the extract was dried over sodium sulfate, and the solvent was distilled off under reduced pressure. To thus-obtained oil was added 5 ml of ethanol and 10 ml of 36% hydrochloric acid, and the mixture was stirred at 90° C. for 2 hours. After completion of the reaction, the solvent was distilled off under reduced pressure. The crystals were washed with diethyl ether, filtered, and 200 mg of Compound I-127 was obtained (yield 97%).
Name
5-(3,5-dichlorophenylthio)-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step Two
Quantity
67 mg
Type
reactant
Reaction Step Three
Quantity
152 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1.[I-].[K+].[Cl:10][C:11]1[CH:12]=[C:13]([S:18][C:19]2[NH:23][C:22]([CH2:24][O:25]CC3C=CC(OC)=CC=3)=[N:21][C:20]=2[CH:35]([CH3:37])[CH3:36])[CH:14]=[C:15]([Cl:17])[CH:16]=1.C(=O)([O-])[O-].[K+].[K+].Cl>CN(C)C=O.O.C(O)C>[ClH:1].[Cl:17][C:15]1[CH:14]=[C:13]([S:18][C:19]2[N:23]([CH2:2][C:3]3[CH:7]=[CH:6][S:5][CH:4]=3)[C:22]([CH2:24][OH:25])=[N:21][C:20]=2[CH:35]([CH3:37])[CH3:36])[CH:12]=[C:11]([Cl:10])[CH:16]=1 |f:1.2,4.5.6,11.12|

Inputs

Step One
Name
5-(3,5-dichlorophenylthio)-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole
Quantity
200 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1)COCC1=CC=C(C=C1)OC)C(C)C
Step Two
Name
Quantity
126 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
67 mg
Type
reactant
Smiles
ClCC1=CSC=C1
Name
Quantity
152 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was warmed up to 50° C.
CUSTOM
Type
CUSTOM
Details
to react for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
To thus-obtained oil
STIRRING
Type
STIRRING
Details
the mixture was stirred at 90° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
The crystals were washed with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
was obtained (yield 97%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
Cl.ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1CC1=CSC=C1)CO)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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